N-Boc-1-allyl-1-aminocyclooctane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-prop-2-enylcyclooctyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-5-11-16(12-9-7-6-8-10-13-16)17-14(18)19-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJPMGXLNWXHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of N Boc 1 Allyl 1 Aminocyclooctane and Congeneric Structures
Approaches to N-Boc-Protected Amines
The introduction of a Boc group onto a nitrogen atom is a cornerstone of modern synthetic chemistry, essential for managing reactivity and preventing side reactions like polymerization, especially in peptide synthesis. nih.gov The N-tert-butoxycarbonyl group is valued for its resilience to most nucleophiles and basic conditions, allowing for selective reactions at other sites of a molecule. organic-chemistry.org
Direct N-tert-Butoxycarbonylation of Primary and Secondary Amines
Direct acylation of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is the most common method for installing the Boc protecting group. organic-chemistry.org This transformation can be achieved under a variety of conditions, ranging from catalyst-free systems to those employing sophisticated catalytic protocols to enhance efficiency and selectivity.
In an effort to develop more environmentally benign synthetic methods, catalyst-free and solvent-free conditions for N-Boc protection have been explored. Performing the reaction in water has been shown to be effective for the chemoselective N-tert-butyloxycarbonylation of amines, avoiding common side products like isocyanates or ureas. nih.gov This method is advantageous as it often requires minimal purification, with products isolated by simple filtration or extraction. nih.gov The use of water as a solvent is believed to enhance reactivity and selectivity. nih.gov
Solvent-free conditions, often at ambient temperatures, provide another green alternative. For instance, the reaction of various amines with (Boc)₂O can proceed efficiently without any solvent, which simplifies workup and reduces waste. thieme-connect.com
Table 1: Examples of Catalyst-Free N-Boc Protection of Amines
| Amine Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Various Amines | (Boc)₂O, Water, rt | High | nih.gov |
| Sulfamides | (Boc)₂O, Water/Acetone, rt | Excellent | nih.gov |
| Aromatic/Aliphatic Amines | (Boc)₂O, Solvent-Free, rt | 84-95 | thieme-connect.com |
To improve reaction rates and facilitate catalyst recovery, heterogeneous catalysts have been successfully employed for N-Boc protection. These solid-supported catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse. thieme-connect.com Examples include sulfonated reduced graphene oxide (SrGO), which acts as a metal-free, solid acid catalyst under solvent-free conditions, affording high yields in very short reaction times. thieme-connect.com Other solid acids like montmorillonite (B579905) K10 clay and silica (B1680970) gel have also been used for this purpose. nih.gov
Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis. organic-chemistry.org Certain ILs can catalyze the N-tert-butoxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic role is often attributed to the activation of (Boc)₂O by the ionic liquid, for instance, through hydrogen bond formation. organic-chemistry.org
Table 2: Comparison of Heterogeneous and Ionic Liquid-Based Methods for N-Boc Protection
| Method | Catalyst/Medium | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | Sulfonated Reduced Graphene Oxide (SrGO) | Solvent-Free, rt | Reusable catalyst, short reaction times, high yields | thieme-connect.com |
| Heterogeneous Catalysis | Montmorillonite K10 Clay | - | Facile catalyst removal | nih.gov |
| Ionic Liquid-Mediated | 1-Alkyl-3-methylimidazolium cation IL | - | High chemoselectivity, activation of (Boc)₂O | organic-chemistry.org |
In molecules containing multiple nucleophilic sites, such as diamines or amino alcohols, achieving selective protection of a single amino group is a significant synthetic challenge. Various strategies have been developed to achieve mono-N-Boc protection with high chemoselectivity.
One effective method for the mono-protection of symmetrical and unsymmetrical diamines involves the sequential addition of one equivalent of hydrochloric acid followed by one equivalent of (Boc)₂O. researchgate.netresearchgate.net The initial protonation of one amino group deactivates it, allowing the subsequent acylation to occur selectively at the free, unprotonated amino group. researchgate.netresearchgate.net This approach is cost-effective and applicable to large-scale synthesis without requiring tedious chromatographic purification. researchgate.net
Catalyst-free systems using water as a solvent have also demonstrated remarkable chemoselectivity. nih.gov For example, in the presence of both an aromatic and an aliphatic amine, the aliphatic amine is preferentially protected. nih.gov Similarly, primary amines are selectively protected over secondary amines, and amino groups react in preference to hydroxyl groups without the formation of oxazolidinone side products. nih.gov
Table 3: Examples of Chemoselective N-Boc Protection
| Substrate | Method/Reagents | Selectivity Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Symmetric Diamines | 1. HCl (1 eq), 2. (Boc)₂O (1 eq) | Mono-Boc protection | 65-87 | researchgate.netresearchgate.net |
| Unsymmetric Diamines | 1. HCl (1 eq), 2. (Boc)₂O (1 eq) | Mono-Boc protection | 72-95 | researchgate.netresearchgate.net |
| p-Aminophenol | (Boc)₂O, Water/Acetone | N-protection over O-protection | High | nih.gov |
| Amino Alcohols | (Boc)₂O, Water | N-protection without oxazolidinone formation | High | organic-chemistry.org |
Tandem Reductive Amination and N-Boc Protection Strategies
A highly efficient, one-pot procedure for preparing N-Boc protected secondary amines involves a tandem direct reductive amination followed by N-Boc protection. nih.govnih.gov This method circumvents the common problem of overalkylation, which often leads to the formation of tertiary amines as byproducts in traditional reductive amination protocols. nih.gov
The process typically begins with the condensation of a primary amine and an aldehyde or ketone to form an imine intermediate. nih.gov In the same pot, a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), reduces the imine to a secondary amine. nih.govnih.gov Crucially, (Boc)₂O is present in the reaction mixture to immediately "trap" the newly formed secondary amine, converting it to its N-Boc derivative. nih.gov This in situ protection prevents the secondary amine from reacting further with another molecule of the imine intermediate, thus eliminating the formation of the tertiary amine byproduct. nih.gov This tandem approach is versatile, step-economical, and provides excellent yields of the desired monoalkylated N-Boc protected secondary amines under mild conditions. nih.govnih.gov
Table 4: Tandem Reductive Amination and N-Boc Protection
| Aldehyde/Ketone | Primary Amine | Reagents | Product Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Aliphatic Amines | (Boc)₂O, STAB, CH₂Cl₂ | 87-90 | nih.gov |
| Aliphatic Aldehyde | Aliphatic Amine | (Boc)₂O, STAB, CH₂Cl₂ | 80 | nih.gov |
| Various Aldehydes | Benzylamine | (Boc)₂O, STAB, CH₂Cl₂ | High | nih.gov |
Construction of the Allylic Amine Moiety
The synthesis of the 1-allyl-1-aminocyclooctane core of the target molecule represents a significant challenge, requiring the formation of a quaternary carbon center on the cyclooctane (B165968) ring. While a direct synthesis for N-Boc-1-allyl-1-aminocyclooctane is not prominently detailed, its construction can be envisioned through established methodologies for the α-functionalization of protected cyclic amines.
A plausible synthetic route would start from a pre-formed N-Boc protected cyclooctylamine. The key step would be the introduction of the allyl group at the α-carbon. One strategy for such an α-C–H bond functionalization involves the deprotonation of the α-carbon of an N-Boc protected cyclic amine using a strong base, followed by quenching the resulting anion with an allyl electrophile, such as allyl bromide. nih.gov This approach has been widely applied to the α-functionalization of N-Boc protected pyrrolidines and other heterocycles. nih.gov
Alternatively, a route starting from cyclooctanone (B32682) could be employed. Reductive amination of cyclooctanone with ammonia (B1221849) would yield 1-aminocyclooctane, which could then be N-Boc protected. The subsequent allylation would proceed as described above. Another pathway involves the reaction of N-Boc protected aminals with organomagnesium reagents, which proceeds through an in situ generated N-Boc-imine intermediate that can be trapped by a nucleophile. researchgate.net Using an allyl magnesium bromide would directly install the allyl group.
Furthermore, methods for the synthesis of α-allyl-α-aryl α-amino acids have been developed using asymmetric allylic alkylation (AAA), which could be adapted for this synthesis. acs.org These methods often involve the generation of a chelated enolate that undergoes a tandem N-alkylation/π-allylation. acs.org The development of transition-metal-catalyzed allylic substitution reactions also provides a powerful tool for constructing carbon-carbon bonds, and could be applied to generate the desired quaternary center. researchgate.netorganic-chemistry.org
Mitsunobu Reaction for N-Boc Allylic Amine Formation from Allylic Alcohols
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including amines. researchgate.net For the synthesis of N-Boc protected allylic amines, primary and secondary allylic alcohols can undergo a regioselective Mitsunobu reaction. organic-chemistry.orgnih.govbris.ac.uk A common nitrogen source for this transformation is N-Boc ethyl oxamate (B1226882), which serves as an effective nucleophile under Mitsunobu conditions. organic-chemistry.orgnih.gov This method is advantageous due to its transition-metal-free nature and high degree of regio- and stereospecificity. organic-chemistry.org
The general procedure involves reacting the allylic alcohol with N-Boc ethyl oxamate in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). acs.org The reaction typically proceeds at room temperature and can be performed on a multigram scale. acs.org Following the initial coupling, the resulting intermediate is often hydrolyzed, for instance with lithium hydroxide, to yield the desired N-Boc protected allylic amine. acs.org Researchers have reported that using DIAD in place of diethyl azodicarboxylate (DEAD) can significantly improve yields. acs.org This methodology has been successfully applied to a range of substituted primary and secondary allylic alcohols, demonstrating its versatility. researchgate.netacs.org
A key advantage of this approach is the stereospecific inversion of the alcohol's configuration, allowing for the synthesis of enantiopure N-Boc allylic amines from enantiopure allylic alcohols. researchgate.netnih.govbris.ac.uk This feature is particularly valuable in the synthesis of chiral molecules.
Organometallic Reagent-Mediated Syntheses of N-Boc Allylic Amines
Organometallic reagents offer an alternative pathway to N-Boc allylic amines. One such method involves the reaction of N-Boc-aminals with organomagnesium reagents. nih.govacs.org This approach proceeds through the in-situ generation of N-Boc-imine intermediates, which are then attacked by the organometallic species. nih.govacs.org This method has been successfully employed for the synthesis of previously inaccessible N-Boc-protected propargylic and allylic amines. nih.govacs.org
Allylic C-H Amination and Catalytic Amination of Unsaturated Hydrocarbons
Direct functionalization of C-H bonds represents an atom-economical approach to amine synthesis. Allylic C-H amination allows for the direct conversion of an allylic C-H bond to a C-N bond. nih.gov Palladium catalysis has been a cornerstone in this area. For instance, a palladium(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation of N-Boc amines can lead to the formation of oxazolidinones, which are precursors to amino alcohols. acs.org
Recent advancements have focused on the direct intermolecular allylic amination of unactivated olefins. nih.gov The use of specific catalysts, such as a combination of N-bromoimide and DBU, can facilitate the allylic amination of alkenes under mild conditions. lnu.edu.cn This method allows for the installation of both internal and external nitrogen nucleophiles. lnu.edu.cn Furthermore, catalytic hydroamination of unsaturated hydrocarbons, including alkenes and alkynes, provides a direct route to amines. researchgate.netresearchgate.net This transformation often requires a catalyst, such as an acid, base, or metal complex, to overcome the high activation barrier for the direct addition of an amine across a carbon-carbon multiple bond. researchgate.net
Isomerization and Rearrangement of Aziridines to Allylic Amines
Aziridines, three-membered nitrogen-containing heterocycles, can serve as precursors to allylic amines through isomerization and rearrangement reactions. nih.gov A cooperative catalyst system involving titanium and chromium has been shown to isomerize aziridines to allylic amines under mild conditions. nih.gov This reaction is tolerant of a wide range of aziridines with various nitrogen substituents. nih.gov
The mechanism of base-induced rearrangement of aziridines to form allylic amines has also been studied. nih.gov Computational and experimental studies have shown that the nature of the substituent on the nitrogen atom is a critical factor influencing the reaction's favorability. nih.gov For instance, N-benzenesulfonyl aziridines lacking α-protons can rearrange to the corresponding allylic amine when treated with a strong base like lithium diisopropylamide (LDA). nih.gov
Cyclooctane Ring System Formation and Functionalization
The construction of eight-membered carbocycles presents a significant synthetic challenge due to entropic and enthalpic factors. acs.orgpku.edu.cn However, these rings are found in numerous biologically active natural products, driving the development of new synthetic strategies. princeton.edu
Strategies for Eight-Membered Carbocycle Construction
A variety of methods have been developed for the synthesis of eight-membered rings. These include:
[6+2] Annulation: A strategy involving the combination of a β-alkenoyl acylsilane and a vinyllithium (B1195746) derivative has been developed for the stereodefined construction of functionalized eight-membered carbocycles. acs.org
[4+4] Annulation: This strategy can involve a cascade of pericyclic reactions, such as the [4+2] cycloaddition of a conjugated enyne with a cyclobutene, followed by an electrocyclic ring opening. nih.gov Transition-metal catalysis, for example with nickel or palladium, can also facilitate [4+4] cycloadditions. pku.edu.cn
Ring-Closing Metathesis (RCM): RCM has been applied to the synthesis of eight-membered carbocycles, although the formation of trisubstituted double bonds within the ring can be challenging. mdpi.com
Tandem Reactions: Efficient tandem processes, such as a Rh(I)-catalyzed [(5+2)+1]/aldol cycloaddition, have been utilized to construct complex molecules containing eight-membered rings. pku.edu.cn
Functionalization of Cyclooctene Derivatives towards Aminocyclooctanes
Once the cyclooctane ring is formed, further functionalization is necessary to introduce the desired amine group. trans-Cyclooctene (TCO) derivatives are valuable intermediates in this regard due to the high strain of their double bond, which facilitates reactions like the Strain-Promoted Inverse Electron-Demand Diels-Alder Reaction (SPIEDAC). tcichemicals.com This reactivity allows for selective functionalization under mild, metal-free conditions. tcichemicals.com
Derivatization of Cyclooctanecarboxylic Acid Derivatives
The synthesis of the core structure of this compound can be strategically approached through the derivatization of cyclooctanecarboxylic acid. A key intermediate in this pathway is 1-amino-1-cyclooctanecarboxylic acid, which serves as a versatile scaffold. The synthesis of its N-Boc protected form, Boc-1-amino-1-cyclooctanecarboxylic acid, has been documented starting from 1-amino-cyclooctanecarboxylic acid hydrochloride and di-tert-butyl dicarbonate. chemicalbook.com
Generally, the conversion of carboxylic acids to primary amines can be accomplished through several classic organic reactions, which involve the loss of a carbon atom. youtube.com These methods typically proceed via a carboxylic acid derivative, such as an amide or an acyl azide (B81097). libretexts.org
Two prominent examples of such transformations are the Hofmann and Curtius rearrangements. libretexts.org
Hofmann Rearrangement : This reaction involves the treatment of a primary amide with a halogen (like bromine) and a strong base to yield a primary amine. youtube.comlibretexts.org
Curtius Rearrangement : This rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine. libretexts.orgnih.gov
For the synthesis of this compound, one could envision a pathway starting from cyclooctanecarboxylic acid. This acid would first be converted to its corresponding amide. Subsequent Hofmann rearrangement would yield 1-aminocyclooctane. The synthesis would then require N-protection with a Boc group and a final allylation step at the nitrogen atom to arrive at the target molecule. Alternatively, starting with the readily available 1-amino-1-cyclooctanecarboxylic acid, a decarboxylation step after appropriate derivatization could lead to the desired 1-aminocyclooctane scaffold, which can then be further functionalized.
Integrated Synthetic Pathways towards this compound Architectures
The construction of complex molecules like this compound benefits from well-designed synthetic pathways that integrate multiple chemical transformations efficiently. These pathways can be broadly categorized into convergent and divergent strategies, each offering distinct advantages.
Convergent and Divergent Synthesis Strategies
Divergent Synthesis: A divergent synthesis strategy begins with a common core structure that is subsequently elaborated into a library of diverse compounds. wikipedia.org This approach is particularly powerful for generating analogues of a target molecule for structure-activity relationship studies. nih.gov Starting from a central precursor, such as a functionalized cyclooctanone or Boc-1-amino-1-cyclooctanecarboxylic acid, various alkyl or aryl groups could be introduced to generate a range of N-substituted and C1-substituted aminocyclooctane derivatives. wikipedia.orgbeilstein-journals.org
The table below outlines a conceptual comparison of these strategies for the synthesis of this compound and its congeners.
| Strategy | Description | Application to Target Synthesis | Advantages |
| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. researchgate.net | Synthesis of the cyclooctyl ring and the N-Boc-allylamine side chain separately, followed by their union. | Higher overall yield, easier purification of intermediates. researchgate.net |
| Divergent | Elaboration of a common intermediate into a library of structurally related compounds. wikipedia.org | Starting with a 1-aminocyclooctane core and introducing various substituents at the nitrogen or on the ring. | Efficient generation of a diverse library of analogues for screening. wikipedia.orgnih.gov |
Asymmetric Synthesis Approaches to Enantioenriched Derivatives
The creation of enantioenriched derivatives of this compound, where the C1 carbon is a stereocenter, requires the use of asymmetric synthesis techniques. These methods are crucial for accessing specific stereoisomers, which can have distinct biological activities.
Several powerful strategies exist for the asymmetric synthesis of α-amino acids and their derivatives. organic-chemistry.org These include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.
A notable approach involves the use of chiral auxiliaries, such as the diphenylmorpholinone template, which allows for highly selective and predictable alkylations to form optically enriched amino acid derivatives. orgsyn.org Another powerful method is the catalytic enantioselective reduction of precursor ketones using chiral catalysts like (S)-oxazaborolidine, which can produce chiral alcohols with high enantioselectivity that can be further converted to amino acids. organic-chemistry.org
Modern advancements have also highlighted the use of cooperative catalysis, combining chiral organocatalysts and achiral metal complexes to achieve high enantioselectivity in the synthesis of amino acid derivatives with quaternary carbon centers. nih.gov For instance, the spirocyclization between propargylated azlactones and enals using a chiral secondary amine and a palladium complex has yielded amino acid derivatives with excellent enantioselectivities (85–97% ee). nih.gov
The table below summarizes potential asymmetric approaches applicable to the synthesis of enantioenriched this compound.
| Approach | Description | Key Reagents/Catalysts | Potential Outcome |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | Diphenylmorpholinone template. orgsyn.org | High diastereoselectivity in the introduction of the allyl group. |
| Catalytic Enantioselective Reduction | A chiral catalyst is used to stereoselectively reduce a prochiral ketone precursor. | (S)-oxazaborolidine, borane. organic-chemistry.org | Enantioenriched cyclooctanol (B1193912) precursor, convertible to the amine. |
| Cooperative Catalysis | Combination of a chiral organocatalyst and a metal catalyst. nih.gov | Chiral secondary amine, Pd(0) complexes. nih.gov | High enantioselectivity for the formation of the C1 quaternary stereocenter. |
| Copper-Catalyzed Borylation | Asymmetric addition of bis(pinacolato)diboron (B136004) to N-tert-butanesulfinyl aldimines. nih.gov | Cu(I) catalyst, chiral ligands. | High diastereoselectivity in the formation of α-amino boronate esters as precursors. |
Chemical Reactivity and Transformations of N Boc 1 Allyl 1 Aminocyclooctane Derivatives
Selective Cleavage of the N-Boc Protecting Group
The N-Boc group is a widely utilized amine protecting group due to its stability in various reaction conditions, including nucleophilic and basic environments. semanticscholar.orgnih.gov However, its selective removal is a critical step in many synthetic sequences. This can be accomplished through several methods, each with its own advantages and specificities.
Acid-Mediated Deprotection Methods
Acid-mediated cleavage is the most common strategy for the deprotection of N-Boc amines. nih.gov This method relies on the lability of the tert-butyl carbamate (B1207046) in the presence of strong acids, which proceed via the formation of a stable tert-butyl cation. organic-chemistry.org A variety of acidic reagents and conditions can be employed for this transformation.
Commonly used acids include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2), or hydrogen chloride (HCl) in organic solvents such as ethyl acetate (B1210297) or dioxane. semanticscholar.orgnih.gov Aqueous solutions of strong acids like sulfuric acid (H2SO4) can also be effective. nih.gov The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. For instance, aqueous phosphoric acid offers a milder and more environmentally benign alternative for the deprotection of tert-butyl carbamates. nih.govorganic-chemistry.org
| Reagent | Solvent | Typical Conditions | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (CH2Cl2) | Room Temperature | semanticscholar.orgnih.gov |
| Hydrogen chloride (HCl) | Ethyl acetate, Dioxane | Room Temperature | semanticscholar.orgnih.gov |
| Sulfuric acid (H2SO4) | tert-Butyl acetate | - | nih.gov |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | - | nih.govorganic-chemistry.org |
Catalytic Deprotection Protocols
In addition to strong stoichiometric acids, various Lewis acids can catalyze the cleavage of the N-Boc group, often under milder conditions. semanticscholar.org These methods can offer improved selectivity, especially in the presence of other acid-labile functionalities.
A range of metal salts have been reported to effectively catalyze this deprotection. These include iron(III) chloride (FeCl3), bismuth(III) chloride (BiCl3), aluminum(III) chloride (AlCl3), tin(IV) chloride (SnCl4), zinc bromide (ZnBr2), and cerium(III) chloride. organic-chemistry.orgresearchgate.net Iodine has also been demonstrated to be an effective catalyst for N-Boc deprotection, functioning under neutral conditions either neat or in a solvent like dichloromethane. nih.govresearchgate.net This method is particularly noteworthy for its mildness and broad substrate scope. researchgate.net Indium-based catalysts have also been explored for this transformation.
The catalytic approach often provides a more "green" and efficient alternative to traditional acidic methods. semanticscholar.org For instance, catalyst-free deprotection using water at elevated temperatures has been reported as an environmentally friendly option. semanticscholar.orgresearchgate.net
| Catalyst | Conditions | Reference |
| Iron(III) salts | - | researchgate.net |
| Iodine | Solvent-free or in Dichloromethane | nih.govresearchgate.net |
| Indium salts | - | |
| Zinc salts | - | researchgate.net |
| Cerium(III) salts | - | organic-chemistry.org |
Reductive Deprotection Strategies
While the N-Boc group is generally stable to catalytic hydrogenation, certain reductive methods can be employed for its removal. semanticscholar.orgorganic-chemistry.org A notable example is the use of magnesium in methanol, which can reductively cleave N-Boc groups. organic-chemistry.org This approach offers an alternative to acidic or Lewis acidic conditions and can be advantageous in the presence of functional groups sensitive to those reagents.
Transformations Involving the Allylic Double Bond
The allylic double bond in N-Boc-1-allyl-1-aminocyclooctane derivatives serves as a versatile functional handle for further molecular elaboration. This moiety can undergo a variety of transformations, allowing for the introduction of new substituents and the construction of more complex molecular architectures.
Catalytic Functionalization of the Alkene Moiety
The alkene functionality is amenable to a wide range of catalytic transformations, including oxidation and carbon-carbon bond-forming reactions. These methods provide direct pathways to introduce new functional groups at or near the double bond.
Catalytic allylic oxidation, for example, can introduce an oxygen-containing functional group at the allylic position, leading to the formation of chiral building blocks while preserving the double bond for subsequent reactions. nih.gov This transformation is particularly valuable as it creates a new stereocenter. nih.gov Furthermore, various metal-catalyzed reactions can be employed to achieve arylation of the alkene, thereby installing an aryl group onto the cyclooctane (B165968) framework.
| Transformation | Type of Catalyst | Potential Outcome | Reference |
| Allylic Oxidation | Metal-based catalysts | Introduction of a hydroxyl or other oxygen-containing group | nih.gov |
| Arylation | Transition metal catalysts (e.g., Palladium) | Formation of a C-C bond with an aryl group |
Rearrangement Reactions
The allylic amine functionality, after deprotection of the N-Boc group, can participate in sigmatropic rearrangement reactions. A prominent example is the Overman rearrangement, which involves the nih.govnih.gov-sigmatropic rearrangement of an allylic alcohol to an allylic amine, or in this context, an analogous transformation of the corresponding allylic amine derivative. wikipedia.orgorganic-chemistry.org
The Overman rearrangement typically proceeds through an imidate intermediate and can be promoted thermally or by the use of catalysts such as mercury(II) or palladium(II) salts. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the stereoselective synthesis of allylic amines and can be employed to transpose the amine functionality along the carbon chain, providing access to different constitutional isomers. wikipedia.org
Cross-Coupling Methodologies Involving Allylic Systems (e.g., Allyl-Allyl Cross-Coupling)
The allyl group in this compound offers a versatile handle for carbon-carbon bond formation through various cross-coupling reactions. Among these, the palladium-catalyzed allyl-allyl cross-coupling is a powerful method for constructing 1,5-dienes, which are valuable structural motifs in organic synthesis. rsc.org This reaction typically involves the coupling of an allylic electrophile with an allylic nucleophile, such as an allylboron or an organozinc reagent. nih.gov
In the context of this compound, the allylic moiety can act as the coupling partner. For instance, in a palladium-catalyzed reaction, the compound can couple with another allylic species, such as an allylic carbonate or halide, to form a new C-C bond. organic-chemistry.org The regioselectivity and stereoselectivity of these reactions are often controlled by the choice of ligands on the palladium catalyst. nih.govorganic-chemistry.org Small-bite-angle ligands, for example, have been shown to favor the formation of branched products through a 3,3'-reductive elimination pathway. organic-chemistry.org
The development of enantioselective allyl-allyl cross-coupling reactions has further expanded the synthetic utility of this methodology, allowing for the creation of chiral centers with high control. nih.govorganic-chemistry.org This is particularly relevant when considering the synthesis of complex molecules where specific stereochemistry is crucial. The ability to form adjacent tertiary and even quaternary stereocenters makes this a highly valuable transformation. nih.gov
Detailed mechanistic studies, including isotopic labeling experiments, have provided insight into the reaction pathways, suggesting that many of these couplings proceed through an inner-sphere reductive elimination mechanism. nih.govorganic-chemistry.org This understanding allows for the rational design of catalysts and reaction conditions to achieve desired outcomes.
Modifications of the Cyclooctane Ring System
The eight-membered ring of this compound is a key structural feature that can be subjected to various chemical transformations to create diverse molecular architectures.
While direct ring-opening of the unstrained cyclooctane ring in this compound is not as common as with smaller, strained rings like cyclopropanes or cyclobutanes, certain strategies can be employed. epfl.ch Oxidative methods, for instance, can be used to cleave C-N bonds in cyclic amines, leading to amino aldehydes or carboxylic acids. nih.gov Although less strained, the cyclooctane ring can potentially undergo transformations that lead to ring contraction or expansion under specific conditions, often involving carbocationic intermediates. masterorganicchemistry.com
Ring-rearrangement reactions, such as those involving carbocation intermediates, can lead to the expansion or contraction of the cyclooctane ring. masterorganicchemistry.comyoutube.com For example, the formation of a carbocation adjacent to the ring could initiate an alkyl shift, resulting in a ring-expanded product. masterorganicchemistry.com The specific outcome of such rearrangements depends on the stability of the intermediate and final carbocations. masterorganicchemistry.comyoutube.com
The presence of the allyl group and the Boc-protected amine can influence the course of these reactions. For instance, intramolecular reactions involving the allyl group could lead to the formation of bicyclic systems.
Achieving stereochemical control in reactions involving the cyclooctane ring is a significant challenge due to the ring's conformational flexibility. However, strategic placement of functional groups and the use of chiral catalysts or reagents can influence the stereochemical outcome of transformations.
For instance, in reactions that proceed through a carbocationic intermediate, the stereochemistry of the starting material can influence the stereochemical outcome of the product, although racemization is possible. The use of chiral auxiliaries or catalysts can direct the approach of reagents to a specific face of the molecule, thereby controlling the formation of new stereocenters.
In the context of modifications to the cyclooctane ring of this compound, stereocontrol would be crucial in reactions such as epoxidation of the allyl group followed by ring-opening, or in any transformation that creates a new chiral center on the cyclooctane ring itself. mdpi.comrroij.com The stereochemistry of the quaternary carbon bearing the amine and allyl groups can also direct the stereochemical course of subsequent reactions.
Derivatization Strategies for Amines and Carbamates
The Boc-protected amine functionality in this compound provides a key site for a variety of derivatization reactions, allowing for the synthesis of a wide range of analogs with diverse properties.
The Boc-protected amine can be readily converted to ureas and amides, which are important functional groups in many biologically active molecules. One common method for the synthesis of ureas from Boc-protected amines involves the in situ generation of an isocyanate intermediate. researchgate.net This can be achieved by treating the Boc-amine with reagents like trifluoromethanesulfonyl anhydride (B1165640) and a hindered base, followed by the addition of an amine to form the urea. researchgate.net
Similarly, amides can be synthesized by first deprotecting the Boc group under acidic conditions to reveal the primary amine. This amine can then be coupled with a carboxylic acid using standard peptide coupling reagents to form the corresponding amide. Alternatively, direct conversion of the Boc-amide to other amides has been reported. nih.gov
These transformations allow for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships.
Table 1: Examples of Urea and Amide Synthesis from Boc-Protected Amines
| Starting Material | Reagents | Product | Reference |
| Boc-protected amine | 1. Trifluoromethanesulfonyl anhydride, 2-chloropyridine (B119429) 2. Amine | Unsymmetrical Urea | researchgate.net |
| Nms-amide | Carboxylic acid, Cs₂CO₃ | Carboxamide | nih.gov |
| N-Boc amide | 1,1-diborylalkanes, MeLi, B(OiPr)₃ | β-ketoamide | researchgate.net |
Functional Group Interconversions at the Amine Center
Beyond conversion to ureas and amides, the amine center, after deprotection of the Boc group, can undergo a variety of other functional group interconversions. The primary amine can be alkylated, arylated, or used as a nucleophile in various other bond-forming reactions.
For example, the primary amine can react with aldehydes or ketones in a reductive amination process to form secondary or tertiary amines. It can also participate in transition-metal-catalyzed cross-coupling reactions to form C-N bonds with aryl or vinyl halides.
Furthermore, the amine can be converted into other nitrogen-containing functional groups such as sulfonamides, guanidines, or azides, each offering distinct chemical properties and potential for further derivatization. These transformations significantly expand the chemical space accessible from the this compound scaffold.
Advanced Applications in Synthetic Organic Chemistry
N-Boc-1-allyl-1-aminocyclooctane as a Precursor in Complex Molecule Synthesis
The structural rigidity and synthetic versatility of this compound make it an attractive starting point for the synthesis of complex molecular architectures. The cyclooctane (B165968) ring can enforce specific conformations in the target molecule, while the allyl group serves as a versatile handle for a variety of chemical transformations.
Role in Natural Product Total Synthesis
While direct literature detailing the use of this compound in the total synthesis of specific natural products like macrolactones, prostaglandins, cepafungin, hoshinoamide A, and solandelactones is not extensively documented, its potential as a precursor is significant. The strategic value of this compound lies in the chemical reactivity of its allyl group.
The allyl group can be chemoselectively transformed into other functional groups. For instance, oxidative cleavage, often achieved using reagents like ozone (O₃) followed by a reductive or oxidative workup, can convert the allyl group into a carbonyl or carboxyl group. masterorganicchemistry.com This transformation would yield N-Boc-1-aminocyclooctane-1-carboxylic acid, a key α,α-disubstituted amino acid. This derivative is a prime candidate for incorporation into complex peptide-like natural products.
In the context of macrolactone synthesis , the cyclooctane moiety could serve as a rigidifying element within the macrocyclic ring, influencing its conformation and, consequently, its biological activity. The synthesis of such complex structures often relies on the strategic placement of functional groups for macrolactamization or other ring-closing reactions.
For natural products with a peptide backbone, such as the potent antimalarial lipopeptide hoshinoamide A or the proteasome inhibitor cepafungin I , the incorporation of non-proteinogenic amino acids is a common theme. nii.ac.jpacs.orgresearchgate.net The cyclooctyl amino acid derived from this compound would introduce significant steric bulk and conformational constraint, which can enhance metabolic stability and target affinity.
Similarly, the synthesis of marine-derived oxylipins like solandelactones , which feature eight-membered lactone rings, could potentially benefit from precursors derived from this compound. acs.org The cyclooctane ring could be a key stereodirecting element in the synthetic sequence.
Building Blocks for Heterocyclic Systems
The allyl group of this compound is a versatile functional handle for the construction of various heterocyclic systems. nih.govarkat-usa.org The double bond can participate in a range of chemical reactions, including:
Cycloaddition Reactions: The alkene can act as a dienophile or dipolarophile in [4+2] or [3+2] cycloaddition reactions, respectively, to form complex polycyclic systems.
Intramolecular Cyclization: After modification of the allyl group (e.g., epoxidation, dihydroxylation), intramolecular cyclization reactions can be triggered to form heterocyclic rings such as furans, pyrrolidines, or piperidines.
Ring-Closing Metathesis (RCM): If another alkene is introduced into the molecule, RCM can be employed to construct novel carbocyclic or heterocyclic rings.
The synthesis of α-heterocyclic α-aminoesters has been achieved through the reaction of glycine (B1666218) cation equivalents with various heterocyclic nucleophiles. nih.gov The presence of the pre-formed cyclooctane ring in this compound offers a unique starting point for creating even more complex and sterically hindered heterocyclic amino acid derivatives.
Utilization in Peptide and Peptidomimetic Chemistry
The incorporation of non-natural amino acids into peptides is a powerful strategy to create peptidomimetics with enhanced stability, receptor selectivity, and therapeutic potential. The derivative of this compound, 1-aminocyclooctane-1-carboxylic acid, is a prime candidate for such applications.
Incorporation of α,α-Disubstituted Amino Acid Analogs in Peptide Scaffolds
α,α-Disubstituted amino acids, such as 1-aminocyclooctane-1-carboxylic acid, are known to induce specific secondary structures in peptides. nih.gov The steric hindrance around the α-carbon restricts the conformational freedom of the peptide backbone, favoring well-defined structures like β-turns and helices.
Studies on peptides containing other cyclic amino acids, such as 1-aminocyclobutane-1-carboxylic acid (Ac4c) and 1-aminocyclopropane-1-carboxylic acid (Ac3c), have demonstrated their ability to act as potent helix and β-turn inducers. nih.govnih.govunina.it It is well-established that the conformational preferences of these cyclic amino acids are dependent on the ring size. Therefore, the incorporation of the larger 1-aminocyclooctane-1-carboxylic acid is expected to impose unique conformational constraints on peptide scaffolds.
| Cyclic Amino Acid | Ring Size | Observed Secondary Structures in Peptides |
| 1-aminocyclopropane-1-carboxylic acid (Ac3c) | 3 | γ-turn, 2.2₇ helix nih.gov |
| 1-aminocyclobutane-1-carboxylic acid (Ac4c) | 4 | β-turn, 3₁₀-helix, α-helix nih.govunina.it |
| 1-aminocyclopentane-1-carboxylic acid (Ac5c) | 5 | β-turn, helical conformations |
| 1-aminocyclohexane-1-carboxylic acid (Ac6c) | 6 | β-turn, helical conformations |
| 1-aminocycloheptane-1-carboxylic acid (Ac7c) | 7 | β-turn, helical conformations |
| 1-aminocyclooctane-1-carboxylic acid (Ac8c) | 8 | Predicted to induce β-turns and helical structures |
This table presents data on the conformational effects of various cyclic amino acids in peptides, with the effect of 1-aminocyclooctane-1-carboxylic acid being a scientific projection based on the established trends.
Design and Synthesis of Constrained Peptides
The allyl group in this compound provides a direct route to the synthesis of constrained peptides through ring-closing metathesis (RCM). acs.orgnih.gov By incorporating this amino acid, or another alkene-containing amino acid, into a peptide sequence, a "staple" can be formed between the two side chains using an RCM catalyst.
This "stapling" technique is a widely used strategy to lock a peptide into a specific bioactive conformation, often an α-helix. nii.ac.jp Stapled peptides exhibit increased helicity, improved metabolic stability, and enhanced cell permeability compared to their linear counterparts. The use of a carbocyclic α,α-disubstituted α-amino acid like the one derived from this compound in a stapled peptide could offer high E/Z selectivity during the RCM reaction. nii.ac.jp
Development of Chiral Scaffolds and Ligands
Chiral amino acids are invaluable building blocks for the synthesis of chiral ligands used in asymmetric catalysis. The rigid and sterically defined structure of this compound makes it an excellent candidate for the development of novel chiral scaffolds.
The cyclooctane ring provides a robust and predictable framework, while the amino and allyl groups serve as anchor points for coordination to a metal center or for further functionalization to create more complex ligand architectures. The Cα-disubstituted nature of this compound can lead to ligands that create a highly specific and sterically hindered chiral environment around a catalytic metal center. nih.govrsc.org
The development of chiral ligands from amino acids is a well-established field, with numerous examples of their successful application in a wide range of asymmetric transformations. researchgate.net The unique three-dimensional structure of ligands derived from this compound could lead to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.
Asymmetric Catalysis with Derivatives of the Compound
There are no studies reporting the synthesis of chiral ligands or catalysts derived from this compound. Consequently, no data exists on their application in asymmetric catalysis to induce enantioselectivity in chemical reactions. While the broader class of chiral N-heterocyclic carbenes and other aminophosphine (B1255530) derivatives have been successfully used as ligands in metal-catalyzed asymmetric reactions, no such derivatives of this compound have been described. rsc.org
Stereochemical Induction in Organic Reactions
Similarly, the literature lacks any reports on the use of this compound as a chiral auxiliary or directing group to control the stereochemical outcome of organic reactions. The principles of stereochemical induction often rely on the steric and electronic properties of a chiral molecule to influence the approach of a reactant, but no such studies have been conducted or published for this specific compound.
Future Perspectives and Unexplored Research Avenues
Innovations in Green Chemistry for Synthesis and Transformations
The development of environmentally benign synthetic methods is a cornerstone of modern chemical research. For a molecule like N-Boc-1-allyl-1-aminocyclooctane, future research will likely pivot towards green chemistry principles to minimize environmental impact and enhance efficiency. One promising avenue is the adoption of solvent-free reaction conditions for the crucial N-Boc protection step. Catalyst and solvent-free media under mild conditions have proven effective for the quantitative Boc protection of a wide array of amines, a method that circumvents the need for extensive purification and is tolerant of acid-sensitive functional groups researchgate.net.
Another key area for innovation lies in the use of novel, biodegradable catalysts. Tannic acid, for example, has been successfully employed as a cheap, efficient, and biodegradable Lewis acid catalyst in multicomponent reactions (MCRs) to synthesize complex molecules like aminoalkyl naphthols orientjchem.org. Exploring MCRs, such as the Betti reaction, which involves an aldehyde, a primary amine, and a phenol, could offer a direct route to functionalized derivatives of the aminocyclooctane core orientjchem.org. Future studies could investigate a one-pot synthesis of this compound or its derivatives using such green catalysts, potentially under solventless conditions by heating the reaction mixture, which has been shown to be effective in other systems orientjchem.org.
Chemo- and Regioselective Functionalization Strategies
The structure of this compound features multiple potentially reactive sites, making the development of selective functionalization strategies a significant challenge and a compelling research direction. The allyl group and the cyclooctane (B165968) ring's C-H bonds are primary targets for modification. A key future perspective is the use of ligand-controlled catalysis to achieve high levels of chemo- and regioselectivity.
Inspired by recent breakthroughs in the functionalization of other complex molecules, researchers could develop palladium/N-heterocyclic carbene (NHC) ligand synergistic strategies to selectively target specific bonds nih.gov. For instance, by carefully selecting the steric and electronic properties of the NHC ligand, it may be possible to direct reactions to a specific position. A sterically demanding ligand might facilitate a reaction at the less hindered terminal carbon of the allyl group, while a different ligand could promote functionalization at the internal carbon or even enable C-H activation on the cyclooctane ring nih.gov.
An exciting and unexplored avenue is the development of chemodivergent reactions, where subtle changes in the catalytic system (e.g., switching the ligand) direct the reaction towards completely different product scaffolds from the same starting material nih.gov. One could envision a scenario where one palladium-ligand combination catalyzes a hydroamination across the allyl double bond, while another system promotes an intramolecular cyclization involving a C-H bond of the cyclooctane ring. The ability to modulate reaction selectivity is crucial for the rational design of synthetic pathways and the efficient construction of diverse molecular architectures nih.gov.
Computational Chemistry and Mechanistic Studies
Computational chemistry has become an indispensable tool for predicting chemical phenomena and guiding experimental design openaccessjournals.com. For this compound, future research will heavily rely on computational methods to understand its structure, reactivity, and the mechanisms of its transformations.
Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure riken.jp. By mapping the Molecular Electrostatic Potential (MEP), researchers can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with various reagents mdpi.com. This is crucial for designing the chemo- and regioselective reactions discussed previously. For instance, DFT studies could compare the reactivity of the allyl group's π-bond versus the various C-H bonds on the cyclooctane ring, guiding the choice of catalysts to achieve desired outcomes.
Mechanistic studies using computational tools can elucidate the transition states and reaction pathways for potential transformations. This knowledge is vital for optimizing reaction conditions and for the rational design of new catalysts. The quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) plots can be used to analyze the subtle intermolecular forces that often govern catalytic cycles mdpi.com. Furthermore, thermodynamic and global chemical activity descriptors, such as ionization potential, electron affinity, and molecular hardness, can be calculated to provide a quantitative measure of the molecule's reactivity and stability nih.gov.
| Potential Research Objective | Suggested Computational Method | Anticipated Insight | Reference |
| Predict sites of electrophilic/nucleophilic attack | Molecular Electrostatic Potential (MEP) Analysis | Identification of reactive centers for targeted functionalization. | mdpi.com |
| Elucidate reaction mechanisms | Transition State Searching via DFT | Understanding reaction pathways and energy barriers to optimize conditions. | openaccessjournals.comriken.jp |
| Quantify overall reactivity and stability | Calculation of Global Reactivity Descriptors (e.g., hardness, electrophilicity) | A quantitative basis for comparing the reactivity of the molecule with other substrates. | nih.gov |
| Analyze non-covalent interactions in catalyst-substrate complexes | Quantum Theory of Atoms in Molecules (QTAIM), Noncovalent Interaction (NCI) Plots | Insight into the forces governing catalyst binding and selectivity. | mdpi.com |
| Model conformational landscape | Molecular Dynamics (MD) Simulations | Understanding the accessible shapes of the flexible cyclooctane ring and their influence on reactivity. | openaccessjournals.com |
Integration with Flow Chemistry and Automated Synthesis
Looking further into the future, the synthesis and functionalization of this compound and its derivatives are prime candidates for integration with flow chemistry and automated synthesis platforms. Continuous flow processing offers numerous advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), improved reproducibility, and simplified scalability.
Future research could focus on adapting the optimized green and selective reactions for this molecule into a continuous flow setup. For example, a packed-bed reactor containing a solid-supported catalyst could be used for the continuous transformation of the allyl group, allowing for easy separation of the product and reuse of the catalyst. This approach would be particularly beneficial for reactions that are highly exothermic or that involve hazardous reagents.
The integration of flow reactors with real-time analytical techniques (e.g., IR, NMR spectroscopy) and machine learning algorithms represents a frontier in chemical synthesis. An automated platform could systematically explore a wide range of reaction conditions (e.g., different catalysts, ligands, temperatures, and solvent compositions) for the functionalization of this compound. The algorithm could then use the real-time data to learn the structure-reactivity relationships and autonomously identify the optimal conditions for producing a desired derivative with high yield and selectivity. This high-throughput, data-driven approach has the potential to dramatically accelerate the discovery of new chemical transformations and novel molecular structures based on the aminocyclooctane scaffold.
Q & A
Q. How can this compound serve as a model substrate for studying allylic amination mechanisms?
- Methodological Answer : Employ kinetic isotope effects (KIEs) by synthesizing deuterated analogs (e.g., d-allyl groups). Monitor intermediates via in situ IR or Raman spectroscopy. Compare turnover frequencies (TOFs) with control substrates (e.g., linear allylamines) to elucidate ring strain effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
